2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a quinoxaline moiety, and a sulfanyl-acetamide linkage, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 3-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the sulfanyl-tetrazole intermediate is coupled with quinoxaline-6-yl acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the quinoxaline moiety, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the quinoxaline moiety.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Binding to Enzymes: The tetrazole and quinoxaline moieties can interact with enzyme active sites, inhibiting their activity.
Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to altered cellular responses.
Interaction with DNA: Potential to intercalate with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
- 2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
- 2-{[1-(3-nitrophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
Uniqueness
The unique combination of the tetrazole, sulfanyl, and quinoxaline groups in 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide provides it with distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c1-12-3-2-4-14(9-12)25-18(22-23-24-25)27-11-17(26)21-13-5-6-15-16(10-13)20-8-7-19-15/h2-10H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUJXITUAJCNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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